![molecular formula C14H16N2O4 B1582270 Tryptophan, N-acetyl-5-methoxy- CAS No. 67010-09-7](/img/structure/B1582270.png)
Tryptophan, N-acetyl-5-methoxy-
Overview
Description
“Tryptophan, N-acetyl-5-methoxy-”, also known as 5-Methoxytryptamine or mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .
Synthesis Analysis
The synthesis of “Tryptophan, N-acetyl-5-methoxy-” involves several enzymes including tryptophan hydroxylase (TPH), hydroxyindole O-methyltransferase (HIOMT), and serotonin N-acetyltransferase (SNAT) . It is synthesized from the essential amino acid tryptophan .
Molecular Structure Analysis
The molecular formula of “Tryptophan, N-acetyl-5-methoxy-” is C14H16N2O4 . Its average mass is 276.288 Da and its monoisotopic mass is 276.110992 Da .
Chemical Reactions Analysis
The chemical reactions involving “Tryptophan, N-acetyl-5-methoxy-” are primarily mediated by enzymes such as TPH, AAAD, SNAT, ASMT, TDC, T5H, and CAMT .
Physical And Chemical Properties Analysis
“Tryptophan, N-acetyl-5-methoxy-” is a small molecular size and high lipophilicity compound . It has the capacity to pass through all biological membranes and is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Scientific Research Applications
1. Antioxidant Efficacy in Therapeutic Antibody Formulations Studies have been conducted to assess the antioxidant efficacy of N-acetyl-5-methoxy-tryptophan (NAT) in therapeutic antibody formulations, particularly for antibodies with oxidation-sensitive tryptophan residues. The research aims to improve the stability and safety of monoclonal antibodies (mAbs) through the use of NAT as an antioxidant .
Functional Characterization in Fruit Species
Comparative genomics and gene ontology analysis have been used to study the functions of genes related to N-acetyl-5-methoxy-tryptamine (melatonin) in fruit species like Prunus avium. This research provides insights into the roles of these genes in fruit development and establishes a foundation for further exploration of melatonin genes .
Serotonin Production in Transgenic Organisms
The compound has been utilized in experiments involving the overexpression of tryptophan decarboxylase (TDC) from rice in transgenic rice, recombinant E. coli, and recombinant yeast. This has led to the production and accumulation of serotonin, confirming its potential application in industrial biotechnology .
Biological and Physiological Processes
Melatonin, synthesized mainly from the metabolism of tryptophan via serotonin, plays a role in many biological and physiological processes. These include reproduction, sleep regulation, antioxidant effects, and maintaining circadian rhythms. Research into these areas continues to expand our understanding of melatonin’s multifunctional nature .
Engineered Microbial Biosynthesis
There has been progress in engineering microbial systems to biosynthesize melatonin from L-tryptophan. By optimizing and introducing specific genes into E. coli, researchers have developed a microbial platform for melatonin production, which could have applications in biofuels and other biotechnological fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODSTPSSWJSBC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195755 | |
Record name | Tryptophan, N-acetyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptophan, N-acetyl-5-methoxy- | |
CAS RN |
43167-40-4 | |
Record name | Tryptophan, N-acetyl-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptophan, N-acetyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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